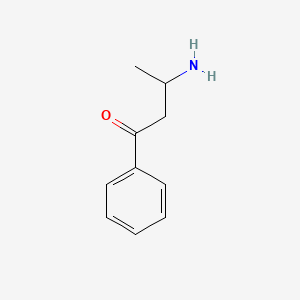

3-Amino-1-phenylbutan-1-one

Description

Significance as a Versatile Synthetic Precursor and Intermediate in Chemical Synthesis

The strategic placement of the amino and ketone functionalities within the 3-amino-1-phenylbutan-1-one scaffold renders it a versatile precursor for the synthesis of more complex molecules. It is a member of the broader class of synthetic cathinones, which are characterized by a β-keto-phenethylamine core structure. mdpi.comencyclopedia.pub The chemical modification of this core structure allows for the generation of a wide array of derivatives. mdpi.comencyclopedia.pub

The general synthetic utility of aminoketones stems from the reactivity of both the amine and ketone groups. The ketone can undergo reactions such as reduction to an alcohol, reductive amination, or condensation, while the amino group can be acylated, alkylated, or used to form heterocyclic rings.

Research into synthetic cathinone (B1664624) analogs has demonstrated that compounds with this fundamental structure can be produced in a few reaction steps, highlighting their accessibility as synthetic intermediates. nih.gov The general synthesis of cathinone derivatives often involves the α-bromination of a propiophenone (B1677668) derivative, followed by reaction with an appropriate amine. acs.org this compound, or its derivatives, can serve as a key intermediate in multi-step syntheses. For instance, related structures like chiral 3-aminobutan-1-ol (B1281174) are crucial intermediates in the synthesis of important pharmaceutical compounds. vcu.edugoogle.com The synthesis of the related chiral amine, 3-amino-1-phenylbutane, has been achieved via the enzymatic amination of 4-phenyl-2-butanone, showcasing the utility of the aminobutanone framework in biocatalytic transformations. mdpi.comresearchgate.net

| Synthetic Transformation | Potential Product Class | Relevance |

| Reduction of Ketone | Amino Alcohols | Precursors for chiral ligands and pharmaceuticals. nih.gov |

| N-Alkylation/N-Acylation | Substituted Aminoketones | Creation of diverse libraries of cathinone derivatives for structure-activity relationship studies. mdpi.comencyclopedia.pub |

| Cyclization Reactions | Heterocyclic Compounds | Synthesis of nitrogen-containing heterocycles (e.g., pyridines, pyrimidines). |

| Reductive Amination | Diamines | Building blocks for polymers and complex ligands. |

This table illustrates the synthetic potential of this compound as a precursor.

Structural Framework and Its Conformational Landscape in Aminoketone Chemistry

The structural framework of this compound consists of a flexible butyl chain substituted with a phenyl ketone at position 1 and an amino group at position 3. The presence of a chiral center at the C3 carbon means the molecule can exist as two enantiomers, (R)-3-amino-1-phenylbutan-1-one and (S)-3-amino-1-phenylbutan-1-one.

The conformational landscape of aminoketones is complex due to the number of rotatable single bonds and the potential for intramolecular interactions. science.gov The molecule's conformation is influenced by steric and electronic effects arising from the bulky phenyl group, the polar carbonyl group, and the basic amino group. Computational studies on α-aminoketones suggest that folded conformations can be significantly populated. ims.ac.jp In these folded structures, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen can occur, leading to a more compact arrangement. science.govims.ac.jp This shielding of the amino group by the benzoyl moiety can influence the compound's chemical reactivity by modulating the availability of the nitrogen lone pair. ims.ac.jp

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-amino-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H13NO/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |

InChI Key |

GSIGIINQHDSADO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1 Phenylbutan 1 One and Its Key Intermediates

Conventional Chemical Synthesis Routes

Traditional chemical methods offer robust and scalable pathways to produce 3-amino-1-phenylbutan-1-one. These routes often utilize readily available starting materials and well-established reaction mechanisms.

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. libretexts.orgmasterorganicchemistry.com For the preparation of this compound, the logical precursor is 1-phenylbutane-1,3-dione, also known as benzoylacetone. This β-diketone possesses two carbonyl groups, allowing for selective amination.

The process involves two main steps: the reaction of the ketone with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine. libretexts.org The phenyl group in 1-phenylbutane-1,3-dione increases the acidity of the α-hydrogen, which facilitates the formation of the enolate intermediate. fiveable.me

Studies on the reduction of 1-phenylbutane-1,3-dione with strong reducing agents like lithium aluminum hydride (LiAlH4) have shown that the carbonyl group at the 3-position (more distant from the phenyl group) is preferentially reduced. researchgate.netni.ac.rsni.ac.rs This regioselectivity suggests that reductive amination can also be selectively targeted at the 3-position. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation over a metal catalyst like nickel. libretexts.orgmasterorganicchemistry.com The direct, one-pot reaction combines the ketone, amine, and reducing agent, where the imine intermediate is reduced as it is formed. masterorganicchemistry.com

Another conventional approach involves the use of a halogenated precursor, where a halogen atom is subsequently displaced by an amino group. The synthesis would start with the halogenation of a suitable ketone followed by amination. For instance, the synthesis of related amino ketones, such as 3-(dimethylamino)-1-phenylpropan-1-one, has been successfully achieved by reacting 3-chloropropiophenone (B135402) with dimethylamine. ptfarm.pl

Following a similar strategy, this compound can be synthesized from 3-halo-1-phenylbutan-1-one. A plausible route would involve the α-halogenation of 1-phenylbutan-1-one to yield 3-chloro-1-phenylbutan-1-one. This halogenated intermediate can then undergo a nucleophilic substitution reaction with an amine source, such as ammonia, to introduce the amino group at the 3-position, yielding the final product. The use of organotin hydrides or other mild reducing agents can be employed for the dehalogenation of similar α-halo ketones. thieme-connect.de

Asymmetric Synthesis Approaches for Chiral Forms of this compound

The development of stereoselective methods is crucial for producing enantiomerically pure forms of this compound, which are often required for pharmaceutical applications. Biocatalysis has emerged as a powerful tool for this purpose. semanticscholar.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions, offering a greener alternative to traditional chemical methods. mdpi.com Enzymes like transaminases are particularly effective for the asymmetric synthesis of chiral amines. mdpi.com

The asymmetric synthesis of chiral amines from prochiral ketones is a highly attractive biocatalytic strategy. mdpi.comresearchgate.net For the synthesis of chiral this compound, the starting material would be the prochiral diketone, 1-phenylbutane-1,3-dione. The enzyme would selectively aminate one of the two carbonyl groups, leading to a chiral product.

ω-Transaminases (ω-TAs) are a class of pyridoxal-5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.commdpi.com Unlike α-transaminases, which act on α-keto acids, ω-TAs can accept a broader range of substrates, including ketones and aldehydes, making them highly valuable for chiral amine synthesis. mdpi.commdpi.com

The catalytic cycle of ω-TAs follows a ping-pong bi-bi mechanism. researchgate.net In the first half-reaction, the PLP cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, accepts an amino group from an amino donor (e.g., L-alanine), forming pyridoxamine-5′-phosphate (PMP). mdpi.com In the second half-reaction, the amino group from PMP is transferred to the ketone substrate (e.g., 1-phenylbutane-1,3-dione), generating the chiral amine product and regenerating the PLP cofactor for the next cycle. mdpi.com The use of ω-TAs allows for the production of both (R)- and (S)-enantiomers of amines with high enantiomeric excess (ee) by selecting an enzyme with the appropriate stereopreference. researchgate.net

A significant challenge in ω-TA-catalyzed reactions is the unfavorable thermodynamic equilibrium, which often limits the product conversion. mdpi.comresearchgate.net A highly effective strategy to overcome this limitation is the in situ removal of the reaction by-product. researchgate.net When a common amino donor like L-alanine is used, the by-product is pyruvate (B1213749). researchgate.netlibretexts.org

Pyruvate can be removed by coupling the transaminase reaction with a second enzymatic reaction catalyzed by pyruvate decarboxylase (PDC). mdpi.comresearchgate.net PDC catalyzes the irreversible decarboxylation of pyruvate to acetaldehyde (B116499) and carbon dioxide (CO2). mdpi.com As acetaldehyde and CO2 are volatile, they are easily removed from the reaction medium, effectively shifting the equilibrium of the transamination reaction towards the product side, thereby increasing the yield of the desired chiral amine. mdpi.com This multi-enzymatic cascade system does not require expensive cofactors like NAD(H), as the TPP and Mg2+ required by PDC are regenerated during its catalytic cycle. mdpi.com

Research on the synthesis of the related compound 3-amino-1-phenylbutane demonstrated the success of this approach. By coupling ω-TAs from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) with PDC, significant enhancements in product yield were achieved. mdpi.comresearchgate.net

| Transaminase Source | Optimal Temperature | Optimal pH | Amine Donor | Yield | Enantiomeric Excess (ee) | Product Stereochemistry |

|---|---|---|---|---|---|---|

| Chromobacterium violaceum (CviTA) | 30°C | 7.5 | L-Alanine (20-fold excess) | >60% | ~90% | (S) |

| Vibrio fluvialis (VflTA) | 30°C | 7.5 | L-Alanine (20-fold excess) | >60% | ~90% | (S) |

These optimized conditions, including a temperature of 30°C and a 20-fold excess of the alanine (B10760859) amine donor, resulted in yields greater than 60% with high stereoselectivity for the (S)-enantiomer. mdpi.comresearchgate.net This enzymatic system represents a promising pathway for the efficient and enantioselective synthesis of chiral β-amino ketones like this compound from their corresponding diketone precursors.

Chemo-Enzymatic Cascade Strategies

Enzymes such as transaminases (TAs), imine reductases (IREDs), and monoamine oxidases are frequently employed in these cascades due to their ability to catalyze reactions with high chemo-, regio-, and stereoselectivity under environmentally benign conditions, such as neutral pH and ambient temperatures. manchester.ac.ukacs.org A significant challenge in using transaminases for the asymmetric synthesis of chiral amines from prochiral ketones is the often unfavorable thermodynamic equilibrium of the reaction. researchgate.netmdpi.com

To overcome this limitation, a common strategy is to employ a coupled enzymatic system to remove a reaction by-product, thereby driving the equilibrium towards the desired amine product. A notable example is the synthesis of chiral 3-amino-1-phenylbutane (3-APB), a structural isomer of the target compound, using a multi-enzymatic cascade. researchgate.netmdpi.com This process couples a transaminase (TA) with a pyruvate decarboxylase (PDC). mdpi.com

In this cascade, the transaminase transfers an amino group from an amino donor like L-alanine to the ketone substrate (4-phenyl-2-butanone), producing the chiral amine and pyruvate as a by-product. The pyruvate is then immediately and irreversibly converted by PDC into acetaldehyde and carbon dioxide. mdpi.com The volatile nature of these products facilitates their removal from the reaction medium, effectively shifting the equilibrium towards the synthesis of the amine. researchgate.netmdpi.com

Research utilizing ω-transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) demonstrated that coupling with PDC from Zymomonas palmae dramatically enhanced the synthesis of (S)-3-amino-1-phenylbutane compared to using the transaminase alone. mdpi.com Optimal reaction conditions were identified to maximize yield and stereoselectivity.

Table 1: Effect of Transaminase and Reaction Conditions on the Synthesis of (S)-3-amino-1-phenylbutane Data derived from a study on a multi-enzymatic cascade system. mdpi.com

| Transaminase | Temperature (°C) | Amine Donor (L-alanine) Excess | Yield (%) | Selectivity (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| CviTA | 30 | 20-fold | >60 | ~90 | ~90 |

| VflTA | 30 | 20-fold | >60 | ~90 | ~90 |

Under optimized conditions of 30°C and a 20-fold excess of L-alanine, this chemo-enzymatic cascade achieved yields greater than 60% with approximately 90% selectivity and an enantiomeric excess of around 90% for the (S)-enantiomer. mdpi.com This highlights the efficacy of using coupled enzyme systems to overcome thermodynamic limitations in the synthesis of chiral amines.

Preparation of Essential Precursors for this compound

The synthesis of this compound relies on the availability of suitable precursors that can be efficiently converted to the final product. The most direct precursor is typically a dicarbonyl compound that allows for selective amination at the C3 position.

A key precursor for related structures is 1-phenylbutan-1,3-dione , also known as benzoylacetone. researchgate.net This β-diketone is a versatile starting material in organic synthesis. It can be prepared via a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction. This synthesis typically involves the reaction of acetophenone (B1666503) with an acetate (B1210297) source, such as ethyl acetate, in the presence of a strong base like sodium ethoxide or sodium hydride.

Another relevant precursor is 3-Amino-1-phenyl-2-buten-1-one . lookchem.com This enaminone is an intermediate that can, in principle, be reduced to form this compound. The synthesis of this enaminone can start from precursors such as acetophenone or 1-phenylbutan-1,3-dione. lookchem.com

For the chemo-enzymatic synthesis of the isomeric amine, 3-amino-1-phenylbutane, the essential precursor is the prochiral ketone 4-phenyl-2-butanone (also known as 1-phenylbutan-3-one). researchgate.netmdpi.comprepchem.com This ketone serves as the amino acceptor in the transaminase-catalyzed reaction.

Chemical Reactivity and Derivatization Strategies for 3 Amino 1 Phenylbutan 1 One

Schiff Base Formation and Related Condensation Reactions

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. slideshare.net They are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. slideshare.netbohrium.com This reaction is a cornerstone of the derivatization of 3-Amino-1-phenylbutan-1-one, where the primary amino group readily reacts with carbonyl compounds to yield iminophenylbutanone derivatives. libretexts.org

The synthesis of iminophenylbutanone derivatives from this compound involves a condensation reaction where its primary amine attacks the carbonyl carbon of an aldehyde or another ketone. slideshare.netlibretexts.org This is followed by the elimination of a water molecule to form the characteristic imine or azomethine (C=N) bond. slideshare.netlibretexts.org

While direct studies on this compound are specific, the reactivity is well-exemplified by the analogous compound, 1-phenylbutane-1,3-dione. This β-dicarbonyl compound condenses with various amines to form Schiff bases. mdpi.comresearchgate.net For instance, an unsymmetrical tetradentate Schiff base, (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one, is synthesized from the reaction of 1-phenylbutane-1,3-dione, ethylenediamine, and 2',4'-dihydroxyacetophenone. mdpi.combohrium.comnih.gov This demonstrates the principle of forming complex imine structures that can serve as versatile ligands. mdpi.com In the solid state, these types of Schiff bases derived from β-dicarbonyl compounds typically exist in the keto-amine tautomeric form. researchgate.net

Schiff bases derived from this compound are excellent ligands for coordinating with transition metal ions. scispace.com The presence of nitrogen and oxygen donor atoms allows these ligands to form stable complexes with metals like cobalt(II), nickel(II), copper(II), and zinc(II). mdpi.comresearchgate.netbohrium.comnih.gov These metal complexes have garnered significant attention due to their diverse structural and spectroscopic properties. researchgate.net

The structure of this compound is conducive to the design of multidentate ligands, which are chemical compounds that can form several bonds to a central metal atom. By reacting the amino group to form a Schiff base, and potentially involving the ketone's enol form, ligands with multiple coordination sites can be created.

A notable example is the synthesis of the tetradentate Schiff base (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one (DEPH₂). mdpi.com This ligand is designed to act as a dibasic tetradentate system, meaning it has four donor atoms (a dioxygen-dinitrogen system) that can coordinate with a central metal ion. mdpi.comresearchgate.netnih.gov The synthesis involves a stepwise condensation, resulting in a ligand capable of forming stable 1:1 metal-to-ligand complexes. mdpi.comresearchgate.net Such multidentate Schiff base complexes are recognized for their stability and have been extensively studied. researchgate.netbohrium.com

The coordination of Schiff base ligands derived from phenylbutanone scaffolds with transition metals results in complexes with distinct structural and electronic features. Spectroscopic and analytical data have been used to elucidate their geometries. mdpi.comnih.gov

For the complexes formed with the tetradentate ligand DEPH₂, studies suggest a square planar geometry for the Cu(II) and Ni(II) complexes, while the Co(II) complex adopts an octahedral geometry. mdpi.comnih.gov The coordination involves the nitrogen atoms of the azomethine groups and the oxygen atoms from the deprotonated enolic and phenolic groups. mdpi.com Infrared spectroscopy (FTIR) confirms this coordination, showing a characteristic shift in the ν(C=N) band to a lower frequency upon complexation. mdpi.com Molar conductance measurements indicate that these complexes are non-electrolytes. mdpi.combohrium.com

Table 1: Micro-analytical and Physical Properties of a Representative Ligand and its Metal Complexes

| Compound | Formula | M.Wt. ( g/mol ) | Color | Yield (%) | M.P. (°C) | Molar Cond. (µS·cm⁻¹) |

|---|---|---|---|---|---|---|

| DEPH₂ | C₂₀H₂₁N₂O₃ | 337.40 | Orange-brown | 74.17 | 211 | - |

| [Cu(DEP)]·2H₂O | C₂₀H₂₃N₂O₅Cu | 434.96 | Brownish-purple | 83.85 | 209 | 2.85 |

| [Ni(DEP)]·3H₂O | C₂₀H₂₅N₂O₆Ni | 448.12 | Darkish-yellow | 73.20 | 210 | 4.31 |

| [Co(DEP)(OH₂)₂]·2H₂O | C₂₀H₂₇N₂O₇Co | 466.38 | Darkish-green | 52.90 | 199 | 6.70 |

| [Zn(DEP)]·2H₂O | C₂₀H₂₃N₂O₅Zn | 436.79 | Lemon brown | 64.80 | 189 | 3.26 |

Data sourced from Ejidike, I. P., & Ajibade, P. A. (2015). mdpi.comresearchgate.net

Coordination Chemistry with Transition Metal Ions

N-Functionalization Reactions, Including Acylation

The primary amino group of this compound is a key site for N-functionalization reactions, particularly acylation. Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically through reaction with an acyl chloride or anhydride, to form an amide. smolecule.com This reaction is fundamental in synthesizing more complex molecules and is a common strategy in medicinal chemistry and materials science. smolecule.comnih.gov

The synthesis of N-(3-Oxo-1-phenylbutan-2-yl)benzamide, an analog of an acylated derivative, illustrates this process. It can be prepared by treating the corresponding amine (3-oxo-1-phenylbutan-2-amine) with benzoyl chloride. The reaction is often performed under basic conditions, for example, using triethylamine (B128534) or aqueous sodium hydroxide (B78521) (Schotten-Baumann conditions), to neutralize the hydrochloric acid byproduct.

Table 2: Example Reaction Conditions for N-Acylation

| Method | Reactants | Reagents/Solvents | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Burley & Hewson | 3-oxo-1-phenylbutan-2-amine, Benzoyl chloride | Triethylamine, Anhydrous Dichloromethane | 0-5°C to RT | 12 h | 76 |

| Sekiya et al. | 3-amino-1-phenylbutan-2-one, Benzoyl chloride | Pyridine (B92270) | 80°C | 8 h | - |

Data sourced from Benchchem.

The resulting N-acyl derivatives, such as N-acyl-α-amino ketones, are an important class of compounds with various biological activities. mdpi.com

Development of Structural Analogs and Derivatives

The chemical scaffold of this compound allows for the development of a wide array of structural analogs and derivatives through various synthetic strategies.

Schiff Base Derivatives : As discussed, condensation of the amino group with aldehydes and ketones yields a large family of iminophenylbutanone derivatives, which can be further modified through complexation with metal ions. mdpi.com

N-Acyl Derivatives : Acylation of the amino group produces amides, which are precursors to other functional groups and heterocyclic systems. For example, N-acyl-α-amino ketones can undergo intramolecular cyclodehydration to form 1,3-oxazole derivatives. mdpi.com

Reduced Analogs : The ketone functional group can be reduced to a secondary alcohol, yielding 3-amino-1-phenylbutan-1-ol. nih.govuni.lu This creates a chiral amino alcohol structure, a valuable building block in pharmaceutical synthesis. mdpi.com

Chiral Amines : Asymmetric synthesis methods can be employed to produce specific stereoisomers, such as chiral 3-amino-1-phenylbutane, by reducing the ketone in the presence of a chiral catalyst or through enzymatic processes like transamination. mdpi.com

Complex Carbamates and Sulfonamides : The amino group can be converted into more complex functionalities. For instance, derivatives where the amino group is part of a carbamate, linked to ligands designed for biological targets like HIV-1 protease, have been synthesized. nih.gov

These derivatization strategies highlight the compound's role as a versatile intermediate in the synthesis of a broad spectrum of molecules with potential applications in materials science and medicinal chemistry.

Synthesis of Substituted Phenylbutanones with Diverse Amino Functionalities

The amino group in this compound is a primary site for derivatization, allowing for the introduction of a wide array of functional groups. This modification is crucial for tuning the molecule's chemical properties and for building larger, more complex structures. Common strategies include acylation, alkylation, and participation in multi-step synthetic pathways.

One of the most straightforward derivatization methods is the acylation of the amino group. For instance, the reaction of a related amino ketone, 3-amino-1-phenylbutan-2-one, with benzoyl chloride in pyridine yields the corresponding N-benzoyl derivative, N-(3-oxo-1-phenylbutan-2-yl)benzamide. This reaction highlights the nucleophilic character of the amino group, which readily attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. A similar transformation can be applied to this compound to generate a variety of amides.

Reductive amination represents another key strategy for generating diverse amino functionalities. While often used to form amines from ketones, it can also be employed to modify existing amino groups. For example, in the synthesis of various drug analogues, reductive amination has been used with corresponding aldehydes to create substituted amine derivatives. nih.gov

Furthermore, the amino functionality of phenylbutanone derivatives can be incorporated into more complex heterocyclic systems. In the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, β-amino acids are coupled with fused heterocycles. arabjchem.org The core structure of (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro Current time information in Bangalore, IN.lookchem.comacademie-sciences.frtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) butan-2-amine demonstrates how a substituted phenylbutanone amine can be a critical component of a larger, biologically active molecule. arabjchem.org

The following table summarizes various synthetic strategies for producing substituted phenylbutanones by modifying the amino group.

| Starting Material | Reagents | Reaction Type | Product | Reference |

| 3-amino-1-phenylbutan-2-one | Benzoyl chloride, Pyridine | Acylation (Benzoylation) | N-(3-oxo-1-phenylbutan-2-yl)benzamide | |

| (R)-3-amino-4,4,4-trifluoro-1-phenylbutan-1-one | Benzoyl chloride | Acylation | (R)-N-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzamide | rsc.org |

| Diphenyl(piperidin-4-yl)methanol, Chloro-phenylbutanones | Substitution, then reduction | Alkylation followed by reduction | Terfenadine analogues | nih.gov |

| β-amino acids, Fused heterocycles | Peptide coupling | Amide bond formation | Triazolopiperazine derivatives | arabjchem.org |

Cyclization Reactions and Heterocyclic Formation (e.g., Oxazines from Enone Derivatives)

The structure of this compound and its derivatives is highly conducive to cyclization reactions, leading to the formation of a variety of heterocyclic compounds. The enone derivative, 3-amino-1-phenylbut-2-en-1-one, is particularly important in this context. lookchem.comepa.gov This α,β-unsaturated ketone system possesses multiple reactive sites that can participate in intramolecular or intermolecular cyclizations to form rings.

A prominent example is the synthesis of 1,3-oxazine derivatives. These heterocycles are often constructed through multi-component condensation reactions. derpharmachemica.comijrpr.com A general and efficient method involves the one-pot, three-component condensation of a phenol (B47542) (or naphthol), an amine, and an aldehyde (commonly formaldehyde). academie-sciences.frnih.gov In this type of reaction, the enone derivative of this compound can act as a key precursor, analogous to a chalcone.

The mechanism for forming 1,3-oxazines often begins with a Mannich-type condensation. academie-sciences.fr For example, the reaction between an aniline (B41778) and formaldehyde (B43269) can generate a reactive imine intermediate. This intermediate is then attacked by an electron-rich compound like β-naphthol. A second Mannich-type condensation with another molecule of formaldehyde, followed by an intramolecular cyclization, yields the final 1,3-oxazine derivative. academie-sciences.fr Chalcone derivatives can react with urea (B33335) to produce oxazine (B8389632) heterocycles, indicating a pathway where the enone structure is fundamental to the ring-forming process. derpharmachemica.com

The versatility of these reactions allows for the synthesis of a wide library of oxazine derivatives under various conditions, including using environmentally friendly catalysts and solvents like water. academie-sciences.frrsc.org

The table below outlines examples of cyclization reactions used to form heterocyclic compounds, particularly 1,3-oxazines.

| Reactants | Catalyst/Conditions | Reaction Type | Product | Reference |

| α- or β-Naphthol, Aniline, Formaldehyde | Thiamine hydrochloride (VB1), Water, Room Temperature | One-pot, three-component condensation | 1,3-Oxazine derivatives | academie-sciences.fr |

| Benzaldehyde derivatives, p-Amino acetophenone (B1666503) (to form chalcones), Urea | - | Cyclization | N-[4-(2-Amino-4-phenyl-6H- Current time information in Bangalore, IN.oxazine-6-yl)-phenyl]-nicotinamide derivatives | derpharmachemica.com |

| Aromatic aldehydes, 2-Naphthol, Urea | H3PMo11O39@TiO2@g-C3N4, 80 °C, Solvent-free | Three-component condensation | 1,3-Oxazine derivatives | rsc.org |

| 4-methoxy aniline, Formaldehyde, 2-Naphthol | GO-Fe3O4–Ti(IV) | Multi-component condensation | 2-Aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] Current time information in Bangalore, IN.oxazines | nih.gov |

These derivatization and cyclization strategies underscore the significance of this compound as a versatile scaffold in organic synthesis, enabling the creation of a diverse range of functionalized molecules and heterocyclic systems.

Advanced Spectroscopic Characterization Techniques in the Analysis of 3 Amino 1 Phenylbutan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Amino-1-phenylbutan-1-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework and identify the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For derivatives of this compound, the spectrum reveals characteristic signals for the aromatic protons of the phenyl group, as well as for the aliphatic protons on the butane (B89635) chain.

In the precursor, 1-phenylbutan-1-one, the aromatic protons typically appear as multiplets in the downfield region (δ 7.45-7.96 ppm). rsc.org The protons on the carbon adjacent to the carbonyl group (α-protons) are observed as a triplet around δ 2.95 ppm, while the other methylene (B1212753) and methyl protons of the butyl chain appear further upfield. rsc.org For the enamine derivative, (Z)-3-amino-1-phenylbut-2-en-1-one, the spectrum is distinguished by a singlet for the vinyl proton at δ 6.15 ppm and a singlet for the methyl protons at δ 2.67 ppm, alongside the phenyl group multiplets. rsc.org The presence of an amino group introduces signals for the N-H protons, which can vary in chemical shift and may exhibit broadening. The specific chemical shifts and splitting patterns are crucial for confirming the structure of these compounds.

Interactive Table: Representative ¹H NMR Spectral Data for 1-Phenylbutan-1-one and a Derivative

| Compound | Functional Group Protons | Chemical Shift (δ ppm) | Multiplicity | Reference |

| 1-Phenylbutan-1-one | Phenyl (ortho) | 7.96 | d | rsc.org |

| Phenyl (meta, para) | 7.45-7.55 | m | rsc.org | |

| -CH₂- (α to C=O) | 2.95 | t | rsc.org | |

| -CH₂- (β to C=O) | 1.77 | m | rsc.org | |

| -CH₃ | 1.00 | t | rsc.org | |

| (Z)-3-amino-1-phenylbut-2-en-1-one | Phenyl | 7.45-7.98 | m | rsc.org |

| Vinyl (-CH=) | 6.15 | s | rsc.org | |

| Methyl (-CH₃) | 2.67 | s | rsc.org |

Note: Data recorded in CDCl₃. d=doublet, m=multiplet, s=singlet, t=triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Interactive Table: Representative ¹³C NMR Spectral Data for 1-Phenylbutan-1-one and a Derivative

| Compound | Carbon Atom | Chemical Shift (δ ppm) | Reference |

| 1-Phenylbutan-1-one | Carbonyl (C=O) | 200.5 | rsc.org |

| Phenyl (C-ipso) | 137.1 | rsc.org | |

| Phenyl (CH) | 128.0-132.9 | rsc.org | |

| Aliphatic (-CH₂-) | 17.8, 40.5 | rsc.org | |

| Aliphatic (-CH₃) | 13.9 | rsc.org | |

| (Z)-3-amino-1-phenylbut-2-en-1-one | Carbonyl (C=O) | 191.8 | rsc.org |

| Enamine (C-NH₂) | 158.6 | rsc.org | |

| Enamine (=CH) | 102.1 | rsc.org | |

| Phenyl (C-ipso) | 138.8 | rsc.org | |

| Phenyl (CH) | 127.6-132.3 | rsc.org | |

| Methyl (-CH₃) | 22.7 | rsc.org |

Note: Data recorded in CDCl₃.

Specialized NMR Techniques for Metal Complexes (e.g., ¹¹⁹Sn NMR)

When this compound derivatives are used as ligands to form metal complexes, specialized NMR techniques become crucial. For organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is particularly informative. academie-sciences.fr The chemical shift of the tin nucleus (δ¹¹⁹Sn) is highly sensitive to its coordination number and the geometry of the complex. researchgate.net

An increase in the coordination number of the tin atom from four to five, six, or seven typically results in a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn NMR spectrum. researchgate.net For instance, ¹¹⁹Sn chemical shifts for various five-coordinated organotin(IV) complexes have been reported in the range of -170.10 to -188.94 ppm. unimas.my This upfield shift confirms that the ligand has coordinated to the tin center, increasing its coordination number beyond the typical four in tetracoordinate organotins. researchgate.net The technique is therefore a powerful tool for confirming the formation and solution-state structure of such metal complexes.

Interactive Table: Representative ¹¹⁹Sn NMR Chemical Shift Data for Organotin(IV) Complexes

| Coordination Environment | Typical Chemical Shift (δ ppm) Range | Key Observation | Reference |

| Four-coordinate (Tetrahedral) | Positive values (e.g., > 0 ppm) | Lower coordination number | researchgate.net |

| Five-coordinate (Trigonal Bipyramidal) | Negative values (e.g., -170 to -189 ppm) | Upfield shift indicates higher coordination | researchgate.netunimas.my |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound and its derivatives, this technique is especially useful for tracking reactions and confirming coordination in metal complexes.

For Schiff base derivatives, such as those formed from the condensation of this compound, a strong absorption band characteristic of the azomethine (C=N) group appears around 1605 cm⁻¹. mdpi.com When these ligands coordinate to a metal ion, this band typically shifts to a lower frequency (e.g., 1584-1601 cm⁻¹), indicating the donation of electrons from the azomethine nitrogen to the metal center. mdpi.comresearchgate.net Similarly, the phenolic C-O stretching vibration shifts upon complexation, confirming the involvement of the oxygen atom in bonding. researchgate.net The appearance of new bands in the far-infrared region (typically 400-600 cm⁻¹) can be assigned to new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of complex formation. mdpi.com

Interactive Table: Key FTIR Frequencies (cm⁻¹) for a Schiff Base Derivative and its Metal Complexes

| Vibrational Mode | Free Ligand (DEPH₂) | Co(II) Complex | Ni(II) Complex | Cu(II) Complex | Zn(II) Complex | Reference |

| ν(C=N) | 1605 | 1584 | 1601 | 1591 | 1599 | mdpi.com |

| ν(C-O) | 1288 | 1318 | 1320 | 1316 | 1312 | mdpi.com |

| ν(M-N) | - | 536 | 516 | 502 | 520 | mdpi.com |

| ν(M-O) | - | 466 | 443 | 427 | 450 | mdpi.com |

DEPH₂ = (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems and transition metal complexes. For derivatives of this compound, especially their metal complexes, UV-Vis spectra provide insights into the electronic structure and geometry of the coordination sphere. bohrium.com

The spectra of Schiff base ligands typically show high-intensity bands in the UV region corresponding to π → π* transitions within the aromatic rings and the C=N group, and lower intensity bands for n → π* transitions of the lone pair electrons on the nitrogen and oxygen atoms. nih.govarabjchem.org Upon complexation with a metal ion, these bands may shift (either to longer or shorter wavelengths), and new bands may appear in the visible region. sphinxsai.com These new bands are often due to d-d electronic transitions within the metal's d-orbitals. The position and number of these d-d bands are highly dependent on the geometry of the complex. For example, analytical and spectroscopic data from UV-Vis studies have been used to suggest a square planar geometry for certain Cu(II) and Ni(II) complexes and an octahedral geometry for Co(II) complexes of a Schiff base derived from 1-phenylbutane-1,3-dione. mdpi.combohrium.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, MS confirms the molecular mass and elemental composition.

The monoisotopic mass of this compound is 163.09972 Da. uni.lu In mass spectrometry, the compound can be observed as various adducts, such as the protonated molecule [M+H]⁺ with a predicted m/z of 164.10700, or a sodium adduct [M+Na]⁺ with a predicted m/z of 186.08894. uni.lu The precise mass measurements provided by high-resolution mass spectrometry can unequivocally confirm the elemental formula of the target compound.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Reference |

| [M+H]⁺ | 164.10700 | uni.lu |

| [M+Na]⁺ | 186.08894 | uni.lu |

| [M+K]⁺ | 202.06288 | uni.lu |

| [M+NH₄]⁺ | 181.13354 | uni.lu |

| [M-H]⁻ | 162.09244 | uni.lu |

Data for this compound hydrochloride.

X-ray Diffraction Crystallography for Definitive Solid-State Structure Elucidation

X-ray diffraction (XRD) crystallography stands as an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. nih.gov This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering definitive insights into the molecular conformation and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not extensively reported in publicly available literature, the application of XRD to its derivatives and analogous β-aminoketones underscores the power of this technique in elucidating their structural intricacies.

Research into related compounds demonstrates that X-ray crystallography is crucial for confirming molecular structures and understanding their behavior. For instance, studies on β-aminoketones have utilized this technique to verify their role as prodrugs that covalently bind to enzyme active sites. researchgate.netnih.govx-mol.com This highlights the capability of XRD to map out the precise binding modes of such molecules.

Detailed crystallographic data has been published for derivatives of 1-phenylbutan-1-one, providing a framework for understanding the potential solid-state structure of this compound. The analysis of these derivatives reveals how substitutions on the core structure influence the crystal packing and molecular conformation.

Crystallographic Data of this compound Derivatives and Related Compounds

The following interactive table summarizes key crystallographic parameters for several derivatives and related structures, illustrating the type of data obtained from single-crystal XRD analysis.

Detailed Research Findings from a Derivative Study

In a notable study on a β-amino ketone derivative, (+)-(1-methyl-3-benzoyl-3-bromoacetoxypiperidine hydrobromide), X-ray diffraction analysis provided a definitive absolute configuration. iucr.org The compound was found to crystallize in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. The refinement of the structural data converged at an R-value of 0.050, indicating a high degree of accuracy. iucr.org This level of detail allows for a thorough understanding of the molecule's three-dimensional shape, including the equatorial position of the benzoyl group and a specific torsion angle of 21.3° for the O(3)-C(9)-C(3)-C(2) fragment. iucr.org

Similarly, the crystal structure of 3-(2-hydroxyphenylimino)-1-phenylbutan-1-one revealed the existence of different polymorphs, with one being trigonal. researchgate.net The study also confirmed that in the solid state, the ligand exists in a tautomeric form with an intramolecular N–H⋯O hydrogen bond. researchgate.net Such detailed findings are critical for understanding the fundamental properties and reactivity of these compounds.

The investigation of various cathinone (B1664624) derivatives, including the aminium salts of 2-(methylamino)-1-phenylbutan-1-one (buphedrone), further illustrates the utility of single-crystal XRD in confirming the structures of these psychoactive substances. researchgate.net

Compound Names Mentioned in the Article

Applications of 3 Amino 1 Phenylbutan 1 One in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block for Complex Molecule Synthesis

Chiral amines, such as 3-Amino-1-phenylbutan-1-one, are of high industrial interest as they serve as crucial intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals. mdpi.com These molecules are fundamental units used to construct more complex structures with specific three-dimensional arrangements, which is often a requirement for biological activity. mdpi.comcymitquimica.com The synthesis of complex molecules often relies on the use of such foundational chiral compounds. cymitquimica.com

Stereoselective Transformations and Enantiopure Product Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and this compound plays a role in this area. researchgate.net Stereoselective transformations are chemical reactions that preferentially result in one stereoisomer over others. The presence of a chiral center in this compound allows it to be used in processes that aim to produce enantiopure products, which are compounds consisting of a single enantiomer. mdpi.comresearchgate.net

Biocatalytic methods, in particular, have been explored for the stereoselective synthesis of related chiral amines. For instance, the asymmetric synthesis of 3-amino-1-phenylbutane (a reduced form of the title compound) from a prochiral ketone has been achieved using transaminases. mdpi.comresearchgate.net This enzymatic approach can yield high stereoselectivity, with enantiomeric excesses (ee) of around 90% for the (S)-enantiomer being reported. mdpi.comresearchgate.net Such methods highlight the potential for creating highly pure chiral molecules from prochiral starting materials. researchgate.netdiva-portal.org

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. researchgate.net While specific examples detailing the use of this compound itself as a chiral auxiliary are not prevalent in the provided search results, the broader class of chiral amines to which it belongs is recognized for this application. mdpi.com Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the formation of enantiomerically enriched products. researchgate.net

Similarly, chiral ligands are crucial components in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of a chiral product. mdpi.com Chiral amines and their derivatives are frequently used as ligands in various asymmetric transformations and in metal-complex catalysis. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the catalyzed reaction. bohrium.commdpi.com The development of new chiral ligands is an active area of research, and compounds like this compound can serve as precursors for such ligands. nih.gov

Intermediate in the Synthesis of Diverse Organic Compounds

This compound is a valuable intermediate in the synthesis of a variety of organic compounds. lookchem.com Its functional groups—an amine and a ketone—allow for a range of chemical modifications, making it a versatile precursor. For example, the amine group can undergo reactions such as acylation and alkylation to introduce new functional groups and build more complex molecular architectures. smolecule.com

The reduction of the nitro group in 3-nitro-1-phenyl-1-butanone (B13391398) via catalytic hydrogenation is a known method to produce 3-amino-1-phenyl-1-butanone, highlighting its role as a synthetic intermediate. vulcanchem.com This transformation underscores its utility in accessing other functionalized molecules. The compound's structure makes it a valuable building block for creating a diverse array of organic molecules, including those with potential applications in pharmaceuticals and fragrances. lookchem.com

Development of Novel Ligands for Coordination Chemistry Applications

The field of coordination chemistry often utilizes organic molecules as ligands that bind to metal ions to form coordination complexes. These complexes have a wide range of applications, including catalysis, materials science, and biological systems. bohrium.commdpi.comnih.gov

Derivatives of this compound can be used to synthesize Schiff base ligands. For instance, a Schiff base derived from the condensation of a related compound with other molecules has been used to create metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). bohrium.commdpi.comresearchgate.net These complexes have been characterized and studied for their potential biological activities. The Schiff base ligand in these studies acts as a tetradentate ligand, binding to the central metal ion through nitrogen and oxygen atoms. bohrium.commdpi.comnih.govresearchgate.net The resulting metal complexes can exhibit different geometries, such as square planar or octahedral, depending on the metal ion. bohrium.commdpi.comresearchgate.net This demonstrates the potential of this compound derivatives to form stable and structurally diverse coordination complexes with various transition metals. bohrium.commdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Amino-1-phenylbutan-1-one, and how can reaction parameters be optimized for high yield and purity?

- Methodological Answer : The synthesis of arylalkylamine derivatives like this compound often involves reductive amination of ketone precursors or nucleophilic substitution reactions. For example, fluorinated analogs (e.g., 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride) are synthesized via multi-step routes involving ketone intermediates, followed by amine group introduction under controlled pH and temperature . Optimization requires monitoring reaction kinetics via HPLC or GC-MS, adjusting catalysts (e.g., palladium or Raney nickel), and using inert atmospheres to prevent oxidation. Purification via recrystallization or column chromatography with silica gel (eluent: dichloromethane/methanol) is critical to isolate high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm amine and ketone functional groups. For example, the amine proton typically appears as a broad singlet (~1.5–2.5 ppm), while aromatic protons resonate at 6.5–7.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., CHNO has a theoretical mass of 163.10 g/mol).

- IR Spectroscopy : Stretching frequencies for NH (~3300 cm) and carbonyl (C=O, ~1700 cm).

Discrepancies in data may arise from tautomerism or solvate formation. Repeating measurements under dry conditions or using deuterated solvents (e.g., DMSO-d) can resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software elucidate the structural conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) enables precise determination of bond angles, torsional strain, and hydrogen-bonding networks. For example, in fluorinated analogs, the fluorine atom’s position significantly influences molecular packing . Researchers should grow crystals via slow evaporation (solvent: ethanol/water) and collect data at low temperatures (100 K) to minimize thermal motion. SHELXL refinement parameters (e.g., R-factor < 5%) ensure structural accuracy, while SHELXPRO assists in visualizing intermolecular interactions .

Q. What experimental strategies can address contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent position on the phenyl ring) or assay conditions. For instance, fluorination at the ortho vs. para position alters receptor binding affinity due to steric and electronic effects . To resolve contradictions:

- Conduct structure-activity relationship (SAR) studies with a homologous series of derivatives.

- Standardize assays (e.g., consistent cell lines, IC measurement protocols).

- Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Q. How should researchers design pharmacokinetic studies for this compound derivatives?

- Methodological Answer :

- In Vitro Models : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.

- In Vivo Studies : Administer compounds via intravenous/oral routes in rodent models, collecting plasma samples at timed intervals. Analyze using LC-MS/MS to determine half-life, clearance, and bioavailability.

- Data Interpretation : Compare logP values (e.g., calculated via ChemDraw) to correlate lipophilicity with absorption rates. For example, higher logP may improve blood-brain barrier penetration but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.